Cas no 1224431-55-3 (4,5-Dimethoxy-2-fluorotoluene)

4,5-Dimethoxy-2-fluorotoluene 化学的及び物理的性質
名前と識別子
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- 4,5-Dimethoxy-2-fluorotoluene
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- インチ: 1S/C9H11FO2/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5H,1-3H3
- InChIKey: QSVLJBZGNWJJOW-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=C(C=C1C)OC)OC
計算された属性
- せいみつぶんしりょう: 170.07430775g/mol
- どういたいしつりょう: 170.07430775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 18.5
4,5-Dimethoxy-2-fluorotoluene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010007730-500mg |
4,5-Dimethoxy-2-fluorotoluene |
1224431-55-3 | 97% | 500mg |
$790.55 | 2023-09-03 | |
Alichem | A010007730-1g |
4,5-Dimethoxy-2-fluorotoluene |
1224431-55-3 | 97% | 1g |
$1519.80 | 2023-09-03 | |
Alichem | A010007730-250mg |
4,5-Dimethoxy-2-fluorotoluene |
1224431-55-3 | 97% | 250mg |
$494.40 | 2023-09-03 |
4,5-Dimethoxy-2-fluorotoluene 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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8. Book reviews
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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10. Cancer antigen 125 detection using the plasmon resonance scattering properties of gold nanorods†Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
4,5-Dimethoxy-2-fluorotolueneに関する追加情報
4,5-Dimethoxy-2-fluorotoluene: A Comprehensive Overview
4,5-Dimethoxy-2-fluorotoluene, also known by its CAS number 1224431-55-3, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of aromatic compounds and is characterized by its toluene derivative structure with methoxy and fluorine substituents. The presence of these substituents imparts distinct electronic and steric effects, making it a valuable molecule in various fields such as pharmaceuticals, agrochemicals, and materials science.
The structure of 4,5-Dimethoxy-2-fluorotoluene consists of a methyl group attached to a benzene ring, with methoxy groups at positions 4 and 5 and a fluorine atom at position 2. This arrangement creates a molecule with a high degree of symmetry and electronic complexity. The methoxy groups are strong electron-donating groups, which can influence the reactivity of the molecule in various chemical reactions. The fluorine atom, on the other hand, introduces an electronegative character, which can modulate the electronic properties of the aromatic ring.
Recent studies have explored the synthesis of 4,5-Dimethoxy-2-fluorotoluene through various routes. One common method involves the Friedel-Crafts alkylation reaction, where a methyl group is introduced onto an activated aromatic ring. The methoxy groups are typically introduced through nucleophilic substitution or direct arylation methods. The fluorination step is often carried out using electrophilic fluorination agents or through substitution reactions involving halogen exchange.
The application of 4,5-Dimethoxy-2-fluorotoluene in pharmaceutical research has been a focal point for scientists. Its structure makes it a potential candidate for drug design due to its ability to interact with biological targets such as enzymes and receptors. For instance, researchers have investigated its role as a lead compound in the development of anti-inflammatory agents and anticancer drugs. The methoxy groups are known to enhance the bioavailability of drugs by improving their solubility and stability in biological systems.
In addition to pharmaceutical applications, 4,5-Dimethoxy-2-fluorotoluene has shown promise in agrochemicals. Its ability to modulate plant growth and development has led to its exploration as a potential herbicide or plant growth regulator. Recent studies have demonstrated that this compound can influence auxin signaling pathways in plants, which are critical for processes such as root development and shoot elongation.
The electronic properties of 4,5-Dimethoxy-2-fluorotoluene also make it an interesting candidate for materials science applications. Its conjugated aromatic system can be utilized in the development of organic semiconductors or light-emitting materials. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) due to its ability to emit light upon excitation.
The synthesis and characterization of 4,5-Dimethoxy-2-fluorotoluene have been supported by advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques have provided insights into the molecular structure and stability of the compound. Furthermore, computational methods such as density functional theory (DFT) have been employed to study its electronic properties and reactivity.
In conclusion, 4,5-Dimethoxy-2-fluorotoluene, with its unique structure and versatile properties, continues to be a subject of intense research across multiple disciplines. Its potential applications in pharmaceuticals, agrochemicals, and materials science highlight its significance in modern chemistry. As research progresses, new insights into its functionality and utility are expected to emerge, further solidifying its role as an important compound in contemporary chemical research.
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